

# An In-depth Technical Guide to Cyclopropanecarbonyl Chloride: Chemical Properties and Reactivity

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## Compound of Interest

Compound Name: Cyclopropanecarboxylic acid;chloride

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Cyclopropanecarbonyl chloride, a vital reagent in organic synthesis, is a highly reactive acyl chloride incorporating a strained cyclopropane ring. This unique structural feature imparts distinct chemical properties and reactivity, making it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.<sup>[1]</sup> Its ability to introduce the cyclopropylcarbonyl moiety is crucial for developing new therapeutic agents and crop protection solutions.<sup>[1]</sup> This guide provides a comprehensive overview of its chemical properties, reactivity, and key applications, supported by detailed experimental protocols and spectroscopic data.

## Core Chemical and Physical Properties

Cyclopropanecarbonyl chloride is a clear, colorless to slightly yellow liquid with a pungent odor.<sup>[2]</sup> Due to its high reactivity, it is sensitive to moisture and should be handled with care in a well-ventilated fume hood using appropriate personal protective equipment.<sup>[2]</sup>

A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C <sub>4</sub> H <sub>5</sub> ClO	[3]
Molecular Weight	104.53 g/mol	
CAS Number	4023-34-1	[4]
Boiling Point	119 °C (lit.)	[2]
Density	1.152 g/mL at 25 °C (lit.)	[2]
Refractive Index (n <sub>20/D</sub> )	1.452 (lit.)	[2]
Flash Point	23 °C (73.4 °F)	[3]
Solubility	Soluble in organic solvents, reacts violently with water.	[3]
Storage Temperature	2-8°C	[2]

## Spectroscopic Data

The structural features of cyclopropanecarbonyl chloride can be confirmed through various spectroscopic techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum of cyclopropanecarbonyl chloride exhibits a complex splitting pattern characteristic of the cyclopropane ring protons.

Table 1: <sup>1</sup>H NMR Spectroscopic Data

Proton	Chemical Shift ( $\delta$ , ppm)	Coupling Constants (J, Hz)
H $\alpha$ (methine)	2.111	J( $\alpha,\beta$ ) = 7.88, J( $\alpha,\beta'$ ) = 7.88, J( $\alpha,\gamma$ ) = 4.43, J( $\alpha,\gamma'$ ) = 4.43
H $\beta$ , H $\beta'$ (methylene)	1.183	J( $\beta,\beta'$ ) = 9.19, J( $\beta,\gamma$ ) = -4.46, J( $\beta,\gamma'$ ) = 7.59
H $\gamma$ , H $\gamma'$ (methylene)	1.283	J( $\gamma,\gamma'$ ) = 9.99, J( $\beta',\gamma$ ) = 7.59, J( $\beta',\gamma'$ ) = -4.46
Reference:[5]		

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data

Carbon	Chemical Shift ( $\delta$ , ppm)
C=O	~175 (Estimated)
CH	~20-30 (Estimated)
CH <sub>2</sub>	~10-20 (Estimated)

Note: Experimentally determined  $^{13}\text{C}$  NMR chemical shifts for the carbonyl and cyclopropyl carbons are not readily available in the searched literature. The provided values are estimates based on typical ranges for similar functional groups.[6][7][8][9]

## Infrared (IR) Spectroscopy

The IR spectrum of cyclopropanecarbonyl chloride shows a strong absorption band characteristic of the carbonyl group in an acyl chloride.

Table 3: IR Spectroscopic Data

Functional Group	Absorption Frequency (cm <sup>-1</sup> )
C=O stretch (acyl chloride)	~1780-1815
C-H stretch (cyclopropane)	~3000-3100
C-Cl stretch	~650-850
Reference:[10][11][12]	

## Mass Spectrometry (MS)

The mass spectrum of cyclopropanecarbonyl chloride provides information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data

Fragment	m/z
[M] <sup>+</sup>	104/106
[M-Cl] <sup>+</sup>	69
[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>	41
Reference:[13][14][15][16][17]	

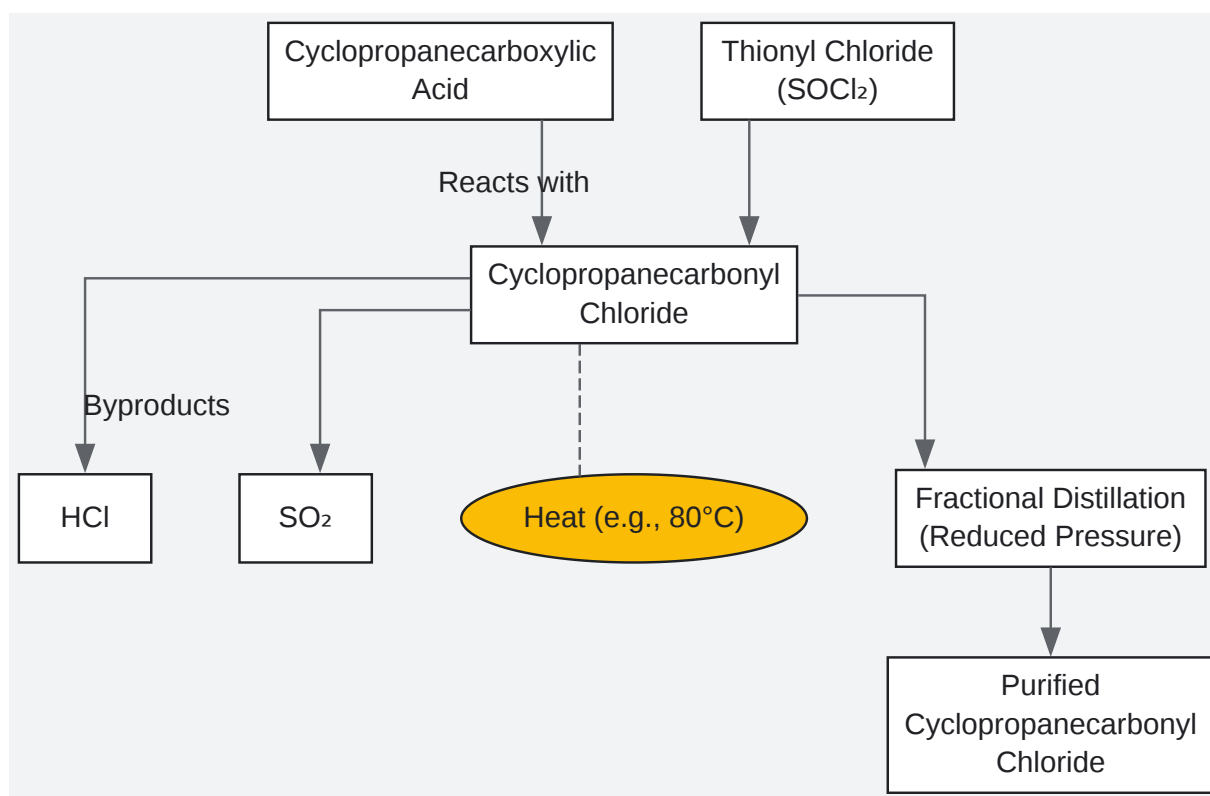
## Chemical Reactivity and Synthetic Applications

As an acyl chloride, the reactivity of cyclopropanecarbonyl chloride is dominated by nucleophilic acyl substitution reactions. The electron-withdrawing chlorine atom makes the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

## Synthesis of Cyclopropanecarbonyl Chloride

The most common method for the preparation of cyclopropanecarbonyl chloride is the reaction of cyclopropanecarboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl<sub>2</sub>) or oxalyl chloride.[2][18]

- **Reaction Setup:** To a round-bottom flask equipped with a condenser and an addition funnel, add cyclopropanecarboxylic acid (e.g., 131.6 g).
- **Addition of Thionyl Chloride:** While stirring, add thionyl chloride (e.g., 218.9 g) dropwise through the addition funnel.
- **Reaction:** After the addition is complete (e.g., over 1.5 hours), heat the reaction mixture at 80°C for 30 minutes, or until the liberation of gas (SO<sub>2</sub> and HCl) ceases.
- **Purification:** The resulting cyclopropanecarbonyl chloride can be purified by fractional distillation under reduced pressure to yield a colorless oil (typically 90-96% yield with >98% purity).



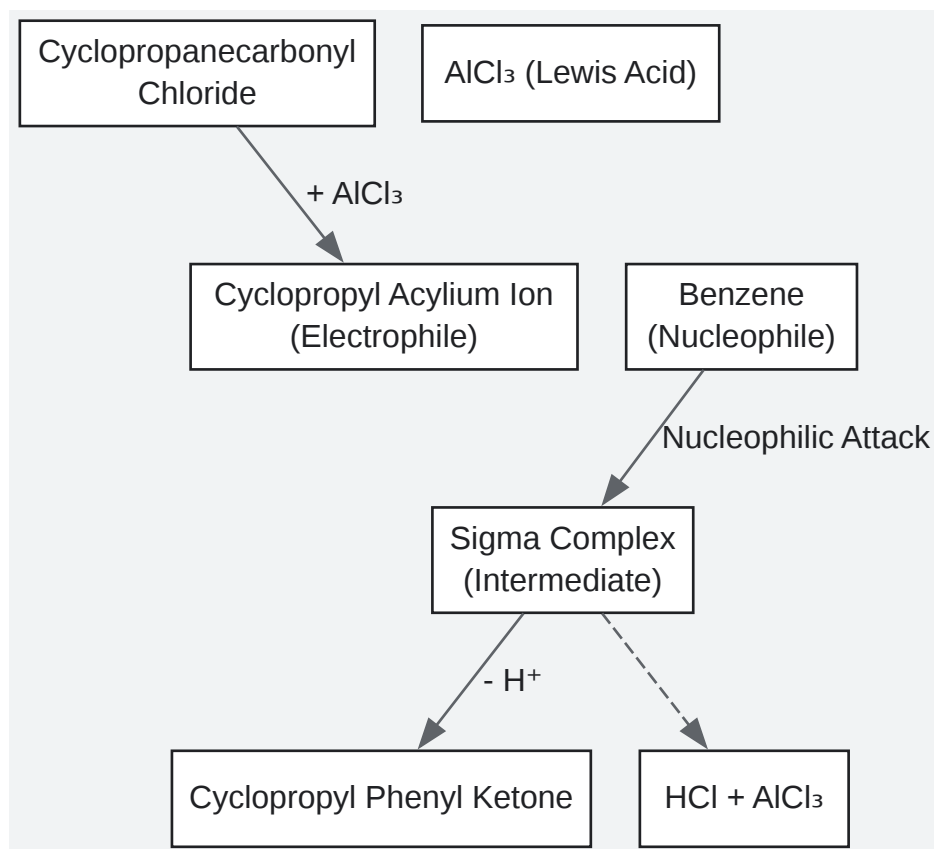
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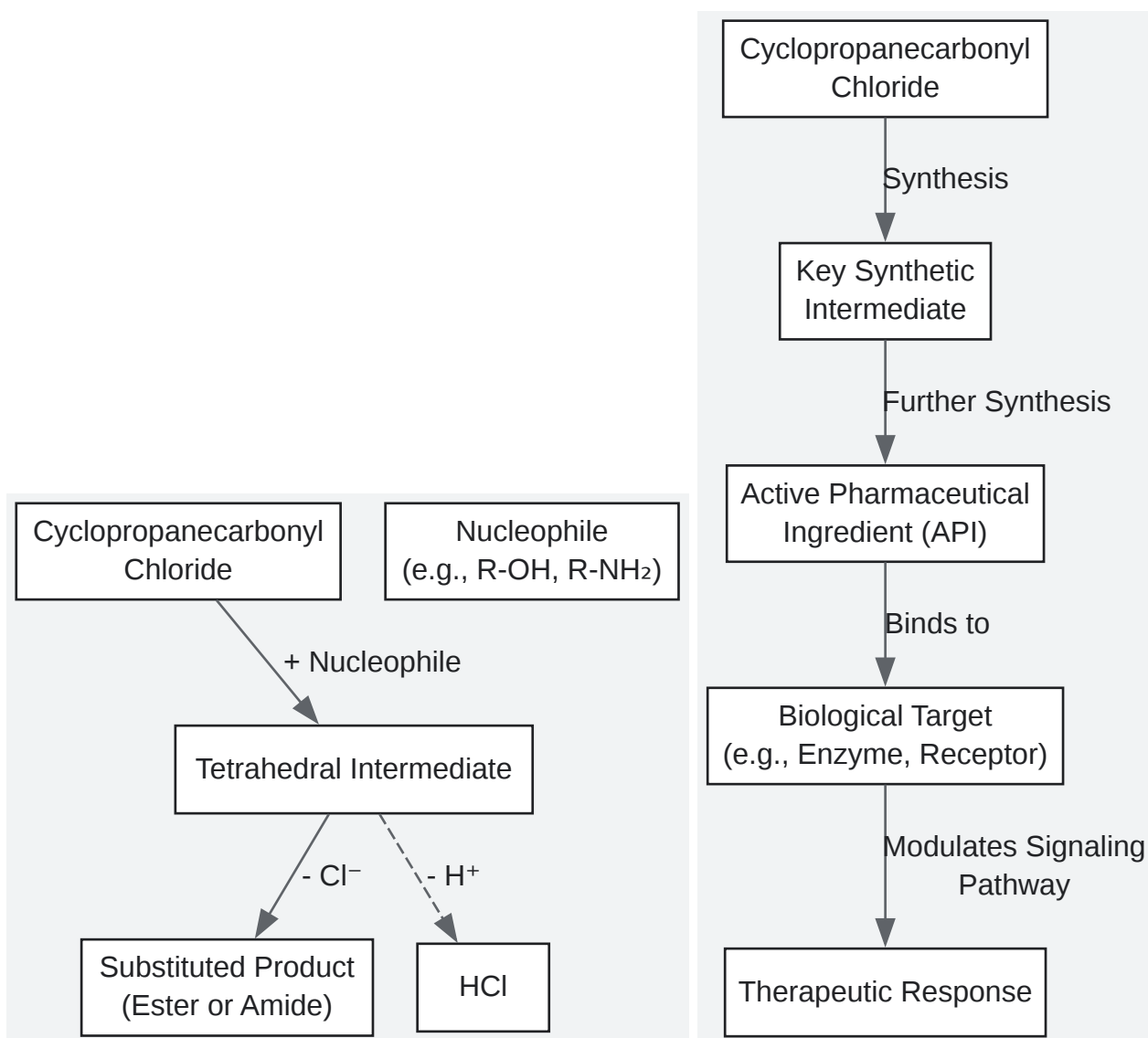
Caption: Synthesis of Cyclopropanecarbonyl Chloride.

## Friedel-Crafts Acylation

Cyclopropanecarbonyl chloride is an effective reagent in Friedel-Crafts acylation reactions to introduce a cyclopropyl ketone moiety onto an aromatic ring. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride ( $\text{AlCl}_3$ ).<sup>[19][20]</sup>

- **Reaction Setup:** In a flame-dried flask under an inert atmosphere, suspend anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane).
- **Formation of Acylium Ion:** Cool the suspension in an ice bath and slowly add cyclopropanecarbonyl chloride.
- **Addition of Aromatic Substrate:** To the resulting mixture, add benzene dropwise, maintaining the low temperature.
- **Reaction:** After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
- **Work-up:** Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
- **Extraction and Purification:** Extract the product with an organic solvent, wash the organic layer with water and brine, dry over an anhydrous salt (e.g.,  $\text{MgSO}_4$ ), and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.





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- To cite this document: BenchChem. [An In-depth Technical Guide to Cyclopropanecarbonyl Chloride: Chemical Properties and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14115079#cyclopropanecarbonyl-chloride-chemical-properties-and-reactivity]

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